molecular formula C32H50O4 B14271422 1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)- CAS No. 163628-97-5

1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)-

Cat. No.: B14271422
CAS No.: 163628-97-5
M. Wt: 498.7 g/mol
InChI Key: AWHHRJDJKCNJRS-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- is an organic compound with the molecular formula C32H50O4 It is a derivative of biphenyl, where the hydrogen atoms at the 3, 3’, 4, and 4’ positions are replaced by pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- typically involves the following steps:

    Starting Material: The synthesis begins with biphenyl as the starting material.

    Functionalization: The biphenyl undergoes a series of functionalization reactions to introduce the pentyloxy groups at the desired positions.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the selective introduction of the pentyloxy groups.

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include:

    Batch or Continuous Processes: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- involves its interaction with specific molecular targets and pathways. The pentyloxy groups may enhance its solubility and reactivity, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetrakis(phenylethynyl)biphenyl: This compound has phenylethynyl groups instead of pentyloxy groups.

    Tetrakis(2,4-di-tert-butylphenyl)-1,1’-biphenyl-4,4’-diylbisphosphonite: This compound contains phosphonite groups and is used as an antioxidant.

Uniqueness

1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- is unique due to the presence of pentyloxy groups, which impart specific solubility, reactivity, and structural properties. These characteristics make it suitable for various applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3,4-dipentoxyphenyl)-1,2-dipentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-5-9-13-21-33-29-19-17-27(25-31(29)35-23-15-11-7-3)28-18-20-30(34-22-14-10-6-2)32(26-28)36-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHRJDJKCNJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464960
Record name 1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163628-97-5
Record name 1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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